![molecular formula C16H23NO6S B2408257 Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate CAS No. 343832-70-2](/img/structure/B2408257.png)
Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate
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Overview
Description
“Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate” is a chemical compound. It’s a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Synthesis of Biologically Active Derivatives
A series of biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were synthesized, showcasing the versatility of compounds with piperidine structures in biological applications. These derivatives exhibited significant activity against butyrylcholinesterase enzyme, suggesting potential for biochemical and therapeutic uses (Khalid et al., 2013).
Structural and Molecular Studies
The crystal and molecular structure of a compound similar to Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate was analyzed, revealing hydrogen bonding and C-H…π interactions in its structure. This study provides insight into the molecular configuration and potential interaction patterns of piperidine-based compounds (Khan et al., 2013).
Antimicrobial and Antioxidant Properties
Research on new heterocycles based on piperidine derivatives, including compounds similar to Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate, indicated their potential for antimicrobial activity. This highlights the role of such compounds in the development of new antimicrobial agents (El‐Emary et al., 2002).
Electrochemical Studies
Mannich bases bearing a piperidinyl moiety, akin to Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate, were synthesized and their electrochemical behavior was studied. This research is essential in understanding the electrochemical properties of such compounds, which could be relevant in various scientific and industrial applications (Naik et al., 2013).
Synthesis Efficiency and Methodologies
Efficient synthesis methods for piperidine ring-modified analogs of Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate were developed, demonstrating advancements in synthetic techniques for such compounds. These methodologies contribute to the more effective and economical production of piperidine-based pharmaceuticals and research chemicals (Ojo, 2012).
Future Directions
Piperidine derivatives play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
The primary targets of Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate are currently unknown . Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
properties
IUPAC Name |
methyl 2-(4,5-dimethoxy-2-piperidin-1-ylsulfonylphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6S/c1-21-13-9-12(10-16(18)23-3)15(11-14(13)22-2)24(19,20)17-7-5-4-6-8-17/h9,11H,4-8,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQYBPCYLORLKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)N2CCCCC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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